Dipivefrine hydrochloride, also known as (R)-dipivefrin, is a synthetic compound primarily used in ophthalmology for the treatment of open-angle glaucoma. It is a prodrug of epinephrine, designed to enhance the drug's lipophilicity, allowing better penetration through the corneal barrier. Dipivefrine hydrochloride is classified as an adrenergic receptor agonist and sympathomimetic agent, which means it mimics the effects of adrenaline in the body.
Dipivefrine hydrochloride is derived from epinephrine through esterification with pivalic acid. Its chemical structure can be represented by the molecular formula and a CAS number of 64019-93-8. It falls under the category of sympathomimetics, specifically targeting adrenergic receptors to exert its pharmacological effects .
The synthesis of dipivefrine hydrochloride involves the esterification of epinephrine with pivalic acid. The process typically includes:
This synthetic pathway allows for the production of dipivefrine hydrochloride in a pure and bioavailable form suitable for pharmaceutical applications .
Dipivefrine hydrochloride has a complex molecular structure characterized by several functional groups. Its IUPAC name is 2-[(2,2-dimethylpropanoyl)oxy]-5-[1-hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate hydrochloride. The compound's structure can be visualized using various representations:
The presence of multiple ester groups contributes to its increased lipophilicity compared to epinephrine, facilitating ocular absorption .
Dipivefrine hydrochloride undergoes hydrolysis in biological systems, primarily catalyzed by esterases. This reaction converts dipivefrine back into epinephrine, which then exerts its therapeutic effects:
The hydrolysis reaction is crucial for its mechanism of action in lowering intraocular pressure by increasing aqueous humor outflow and reducing its formation through adrenergic receptor activation .
Dipivefrine acts as a non-selective adrenergic receptor agonist. Upon administration, it penetrates the cornea and is hydrolyzed to epinephrine. The mechanism involves:
These actions collectively reduce intraocular pressure, making dipivefrine an effective treatment for glaucoma .
Dipivefrine hydrochloride exhibits several notable physical and chemical properties:
These properties contribute to its pharmacokinetic profile, enhancing its effectiveness in ocular applications .
Dipivefrine hydrochloride is primarily used in ophthalmology for treating open-angle glaucoma. Its ability to lower intraocular pressure makes it a valuable therapeutic agent in managing this condition. Although it was widely used globally, it has been withdrawn from the U.S. market due to regulatory changes.
In addition to its primary use, ongoing research explores potential applications in other areas where adrenergic modulation may be beneficial .
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1